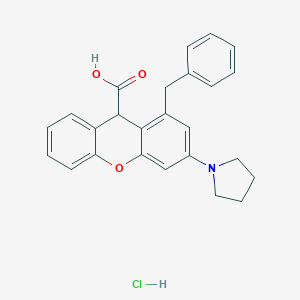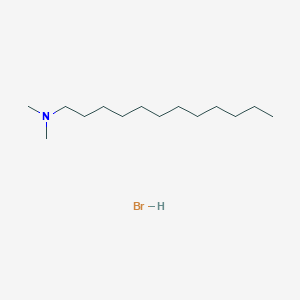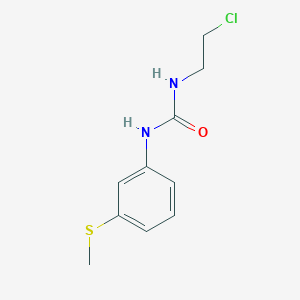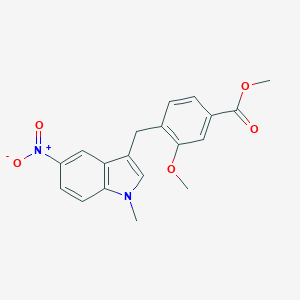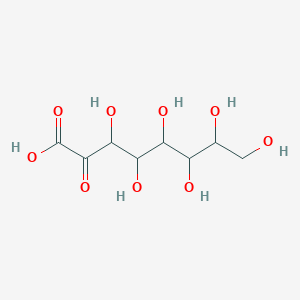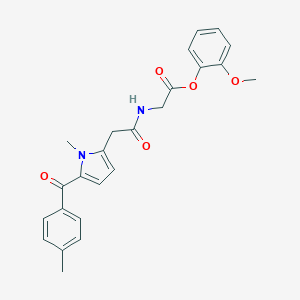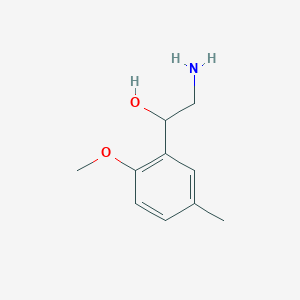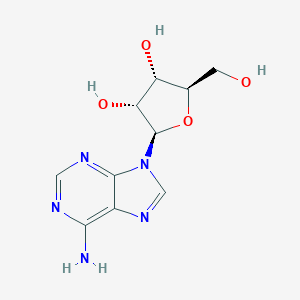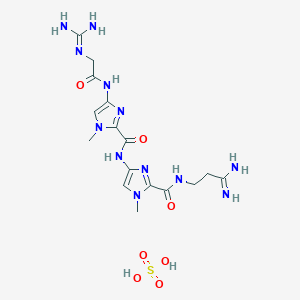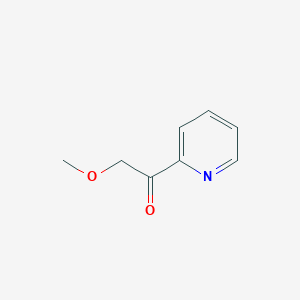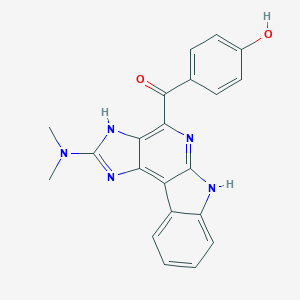
2-(4-Oxo-3-thiazolidinyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Oxo-3-thiazolidinyl)propionic acid, also known as OTAVA-BB 120133, is a chemical compound with a thiazolidine ring and a propionic acid side chain. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. In
Wirkmechanismus
The mechanism of action of 2-(4-Oxo-3-thiazolidinyl)propionic acid is not fully understood. It is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose metabolism and insulin sensitivity.
Biochemische Und Physiologische Effekte
2-(4-Oxo-3-thiazolidinyl)propionic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve glucose metabolism and insulin sensitivity, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Oxo-3-thiazolidinyl)propionic acid is its versatility in various fields of research. It can be used in medicinal chemistry, biochemistry, and pharmacology. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of 2-(4-Oxo-3-thiazolidinyl)propionic acid is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of 2-(4-Oxo-3-thiazolidinyl)propionic acid. One direction is to further explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its effects on other signaling pathways involved in inflammation and oxidative stress. Additionally, more research is needed to determine its potential toxicity and safety profile for use in humans. Overall, 2-(4-Oxo-3-thiazolidinyl)propionic acid has shown promising potential for various applications, and further research is needed to fully understand its mechanisms and potential uses.
Synthesemethoden
The synthesis of 2-(4-Oxo-3-thiazolidinyl)propionic acid involves the reaction of 3-mercaptopropionic acid with ethyl chloroacetate to form ethyl 2-(chloroacetyl)propionate. This intermediate is then reacted with thiourea to form 2-(4-oxo-3-thiazolidinyl)propionic acid. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-Oxo-3-thiazolidinyl)propionic acid has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its effects on glucose metabolism and insulin resistance, making it a potential candidate for the treatment of diabetes.
Eigenschaften
CAS-Nummer |
106562-25-8 |
|---|---|
Produktname |
2-(4-Oxo-3-thiazolidinyl)propionic acid |
Molekularformel |
C6H9NO3S |
Molekulargewicht |
175.21 g/mol |
IUPAC-Name |
2-(4-oxo-1,3-thiazolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C6H9NO3S/c1-4(6(9)10)7-3-11-2-5(7)8/h4H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
FXRNYMMFZPOTJT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1CSCC1=O |
Kanonische SMILES |
CC(C(=O)O)N1CSCC1=O |
Synonyme |
3-Thiazolidineacetic acid, -alpha--methyl-4-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



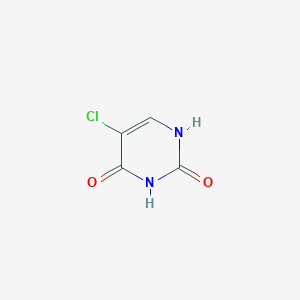

![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
